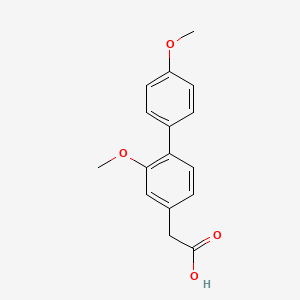

2,4'-Dimethoxy-biphenyl-4-acetic acid

Description

Contextual Significance of Substituted Biphenyl (B1667301) Scaffolds in Molecular Design

Substituted biphenyl scaffolds are of paramount importance in molecular design due to their unique structural and conformational properties. The biphenyl framework allows for the spatial presentation of various functional groups in well-defined arrangements. nih.gov This architectural feature is crucial in the design of molecules that can interact with specific biological targets with high affinity and selectivity. In drug discovery, for instance, the biphenyl moiety is a key component in numerous pharmacologically active compounds. researchgate.net The ability to modify the substitution pattern on the biphenyl rings provides a powerful tool for optimizing a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its biological activity and therapeutic potential. blumberginstitute.org The biphenyl scaffold can be systematically modified to create libraries of diverse compounds for screening and identifying new drug candidates. nih.gov

The Influence of Methoxy (B1213986) and Acetic Acid Functionalities on Reactivity and Molecular Architecture

The acetic acid moiety introduces a carboxylic acid group, which is a versatile functional group in organic synthesis. It can participate in a variety of chemical reactions, including esterification, amidation, and reduction, allowing for the further elaboration of the molecular structure. The acidic nature of the carboxylic acid group also means that it can exist in an ionized state at physiological pH, which can be important for a molecule's solubility and its ability to interact with biological targets through ionic interactions. The combination of these functionalities on a biphenyl scaffold results in a molecule with a unique set of properties that can be fine-tuned for specific applications. researchgate.net

Academic Research Trajectories for 2,4'-Dimethoxy-biphenyl-4-acetic Acid

Academic research on this compound has primarily focused on its potential as a building block in the synthesis of more complex molecules. Its structural features make it an interesting candidate for the development of novel compounds with potential applications in medicinal chemistry and materials science. evitachem.com Researchers are exploring synthetic routes to this compound and its analogs, as well as investigating its chemical and physical properties. The compound may serve as a scaffold for developing new pharmaceuticals due to its specific structural arrangement. evitachem.com While specific research findings on this compound are not extensively detailed in publicly available literature, its structural similarity to other well-studied biphenyl derivatives suggests potential avenues for future investigation.

Table 1: Chemical and Physical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Biphenylacetic acid | 5728-52-9 | C₁₄H₁₂O₂ | 212.24 | 159-160 |

| 2,4-Dimethoxyphenylacetic acid | 6496-89-5 | C₁₀H₁₂O₄ | 196.20 | 110-113 |

Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-[3-methoxy-4-(4-methoxyphenyl)phenyl]acetic acid |

InChI |

InChI=1S/C16H16O4/c1-19-13-6-4-12(5-7-13)14-8-3-11(10-16(17)18)9-15(14)20-2/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

MMCKHWQVAUXVEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethoxy Biphenyl 4 Acetic Acid and Analogous Structures

Catalytic Approaches to Biphenyl (B1667301) Core Construction

Catalytic methods, particularly those employing palladium, have become the cornerstone of biphenyl synthesis. wikipedia.orgresearchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide, enabling the precise formation of a C(sp²)–C(sp²) bond. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.gov

A variety of cross-coupling reactions have been developed, each utilizing a different class of organometallic nucleophile. nih.govrsc.org These methods, including the Suzuki-Miyaura, Negishi, Stille, Kumada, and Hiyama couplings, have become indispensable tools for constructing complex biaryl systems.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds due to its mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its key reagents, organoboron compounds. nih.govnih.gov The reaction typically involves the palladium-catalyzed coupling of an arylboronic acid or ester with an aryl halide (or triflate). gre.ac.uk

The synthesis of a dimethoxy-biphenyl structure analogous to the target compound can be achieved by coupling a methoxy-substituted arylboronic acid with a methoxy-substituted aryl halide. For instance, (4-methoxyphenyl)boronic acid could be coupled with methyl (4-bromo-2-methoxyphenyl)acetate. A base, such as potassium carbonate or potassium phosphate, is essential for the activation of the organoboron species. google.com Modern advancements have introduced highly efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, which can facilitate couplings of even challenging substrates like aryl chlorides at low catalyst loadings. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis An interactive data table is available below.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | >95 | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | High | nih.gov |

| Aryl Chlorides | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | nih.gov |

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | >95 | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | High | nih.gov |

| Aryl Chlorides | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | nih.gov |

| o-Dibromobenzene | 2-Methylphenylboronic acid | Pd(0) complex | Na₂CO₃ | Toluene | 100 | 90 | google.com |

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with organic halides or triflates. wikipedia.org A key advantage of this method is the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other coupling methods. This reaction is highly versatile, permitting the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For the synthesis of substituted biphenyls, an arylzinc halide is coupled with an aryl halide. rsc.org For example, a (methoxyphenyl)zinc chloride reagent could be reacted with a methoxy-substituted bromo- or iodobenzene (B50100) derivative bearing an acetic acid precursor. Nickel-based catalysts, such as Ni(acac)₂, can also be effective for these transformations, sometimes offering different reactivity or cost advantages over palladium. wikipedia.orgrsc.org The Negishi coupling has been successfully applied to the synthesis of complex biaryl-linked amino acids. rsc.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide. wikipedia.org Organostannanes are stable to air and moisture, and a wide variety of them are commercially available or readily synthesized. orgsyn.org The reaction conditions are generally tolerant of a wide array of functional groups, making it a powerful tool in complex molecule synthesis. orgsyn.org

In a potential synthesis of the target compound's core, a methoxy-substituted arylstannane, such as tributyl(4-methoxyphenyl)stannane, would be coupled with a second aryl halide. A significant advancement in Stille coupling was the development of ligands, like tri-tert-butyl phosphine, that enable the use of less reactive but more affordable aryl chlorides as coupling partners. orgsyn.org

Table 2: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis An interactive data table is available below.

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd | Low toxicity, stable reagents, mild conditions | Base required, potential for homocoupling | nih.gov |

| Negishi | R-ZnX | Pd or Ni | High reactivity, broad scope (sp³, sp², sp) | Moisture/air sensitive reagents | wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd | Air/moisture stable reagents, high functional group tolerance | Toxicity of tin reagents and byproducts | wikipedia.org |

| Kumada | R-MgX | Ni or Pd | High reactivity of Grignard reagents, low cost | Limited functional group tolerance, strong base | nih.govrsc.org |

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd | Low toxicity, stable reagents, mild conditions | Base required, potential for homocoupling | nih.gov |

| Negishi | R-ZnX | Pd or Ni | High reactivity, broad scope (sp³, sp², sp) | Moisture/air sensitive reagents | wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd | Air/moisture stable reagents, high functional group tolerance | Toxicity of tin reagents and byproducts | wikipedia.org |

| Kumada | R-MgX | Ni or Pd | High reactivity of Grignard reagents, low cost | Limited functional group tolerance, strong base | nih.govrsc.org |

| Hiyama | R-SiR'₃ | Pd | Low toxicity, stable reagents | Requires an activator (e.g., fluoride) | nih.govwikipedia.org |

The Kumada coupling utilizes organomagnesium reagents (Grignard reagents) and was one of the first transition metal-catalyzed cross-coupling reactions developed. rsc.org It typically employs nickel or palladium catalysts. The high reactivity of Grignard reagents is a major advantage, but this also leads to a significant limitation: poor tolerance for functional groups such as esters and carboxylic acids, which would be problematic for the direct synthesis of the target compound without protecting groups. nih.gov

The Hiyama coupling employs organosilicon reagents, which are appealing due to their low toxicity, stability, and ease of handling. nih.govwikipedia.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to generate a hypervalent silicon species that is active in the catalytic cycle. organic-chemistry.org Recent developments have focused on fluoride-free methods, broadening the reaction's applicability. wikipedia.org This method has been used effectively for the synthesis of various biaryl derivatives from aryl halides and aryltrifluorosilanes or arylsiloxanes. nih.govmdpi.com

While cross-coupling reactions are ideal for constructing unsymmetrical biphenyls, homocoupling reactions provide a direct route to symmetrical biphenyls. The Ullmann reaction, a classical method involving copper-catalyzed homocoupling of aryl halides, is a well-known example. rsc.org

More modern approaches involve the palladium-catalyzed oxidative homocoupling of organometallic reagents, such as arylboronic acids. rsc.org In the absence of an aryl halide coupling partner, and in the presence of an oxidant, these reagents can dimerize. For example, a recent solvent-free, ligand-free ball-milling method has been reported for the palladium-catalyzed oxidative homocoupling of aryl boronic acids to produce biphenyl-derived materials. rsc.org Other protocols involve the selective oxidative para-C-C dimerization of substituted phenols, mediated by hypervalent iodine reagents, to form symmetrically substituted biphenyls. nih.govrsc.org Although not directly applicable to the synthesis of the unsymmetrical 2,4'-Dimethoxy-biphenyl-4-acetic acid, these methods are fundamental in the broader context of biphenyl core construction.

Homocoupling Reactions and Oxidative Dimerization Protocols

Transition Metal-Catalyzed Oxidative Homocoupling

Transition metal-catalyzed oxidative homocoupling represents an efficient strategy for the synthesis of symmetrical biaryls. This approach often involves the direct coupling of two molecules of a phenol (B47542) or other activated aromatic compound. wikipedia.orgrsc.org The reaction is facilitated by a metal catalyst, which promotes the formation of a carbon-carbon bond through an oxidative mechanism, often using an oxidant like oxygen. researchgate.netscispace.com

Palladium is a commonly used catalyst in these transformations. For instance, palladium-catalyzed oxidative homocoupling of aryl boronic acids can be achieved under solvent-free conditions, offering a green and efficient route to biphenyl derivatives. rsc.org The mechanism typically involves the formation of a phenoxy radical, which can then couple with another radical or phenol molecule. cnr.it While effective for creating symmetrical biphenyls, controlling regioselectivity can be a challenge, as multiple positions on the aromatic ring may be susceptible to coupling. nih.gov

Table 1: Examples of Transition Metals in Oxidative Coupling

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Palladium(II) Acetate (B1210297) | Aryl Boronic Acids | Ligand-free, solvent-free conditions possible. rsc.org |

| Vanadium Tetrachloride | Phenols | Effects one-electron oxidations, leading to isomeric products. wikipedia.org |

| Palladium on Graphene Oxide | Benzene (B151609) | Utilizes O₂ and acetic acid for direct C-H activation. rsc.org |

Oxidative Coupling using Stoichiometric Reagents

Before the widespread adoption of catalytic systems, oxidative coupling reactions were often carried out using stoichiometric amounts of strong oxidizing agents. These methods are still relevant, particularly in specific synthetic contexts. A variety of oxidants can be employed to facilitate the coupling of phenolic compounds. cnr.it

Common stoichiometric reagents include potassium ferricyanide (B76249) (K₃Fe(CN)₆), potassium persulfate (K₂S₂O₈), and various hypervalent iodine compounds. rsc.orgcnr.it For example, the reaction of phenol with vanadium tetrachloride, a one-electron oxidant, yields a mixture of dihydroxybiphenyl isomers. wikipedia.org The primary drawback of these methods is the generation of significant amounts of waste from the spent oxidant. Furthermore, similar to catalytic methods, controlling the regioselectivity of the coupling can be difficult due to the high reactivity of the generated radical intermediates, which can lead to a mixture of ortho-para, ortho-ortho, and para-para linked products. nih.gov

Classical Ullmann and Wurtz-Fittig Reactions for Biaryls

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides. rsc.orgresearchgate.net Traditionally, this reaction required harsh conditions, such as high temperatures (often exceeding 160°C) and stoichiometric amounts of copper. rsc.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using palladium, gold, nickel, and bimetallic species, which allow the reaction to proceed under milder conditions. rsc.org Ligand-free palladium-catalyzed Ullmann reactions have been developed that can proceed at room temperature using reagents like hydrazine (B178648) hydrate. rsc.org The cross-Ullmann reaction, which couples two different aryl halides, has also been advanced through multimetallic catalytic systems involving nickel and palladium. nih.gov

The Wurtz-Fittig reaction is another classical method that involves the reaction of an aryl halide with an alkyl halide and sodium metal to form a substituted aromatic compound. While primarily used for alkylation, it can be adapted for biaryl synthesis by reacting two equivalents of an aryl halide with sodium, though this often results in lower yields compared to the Ullmann reaction. rsc.org

Advanced Catalytic Systems for Biphenyl Synthesis

Modern organic synthesis has increasingly relied on advanced catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. The activation of typically inert C-H bonds has become a particularly powerful strategy for streamlining the synthesis of complex molecules like biphenyl derivatives.

Platinum-Catalyzed C-H Activation and Coupling Strategies

Platinum complexes have emerged as effective catalysts for the activation and functionalization of C-H bonds. nih.govresearchgate.net Cationic platinum(II) complexes, for instance, can react with arenes like benzene at room temperature, leading to intermolecular C-H activation and subsequent C-C bond formation to generate biaryl complexes. nih.govacs.org The resulting biaryl ligand can then be released from the platinum complex using stoichiometric oxidants. nih.govacs.org These reactions provide a direct route to biphenyls from simple aromatic precursors, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.gov Mechanistic studies are ongoing to fully elucidate the pathways of these transformations and expand their synthetic utility. nih.govacs.org

Palladium-Catalyzed Approaches in Biphenyl Derivatization

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and offers numerous strategies for biphenyl synthesis and derivatization. rsc.org Palladium-catalyzed C-H activation is a prominent method, allowing for the direct arylation of one arene with an aryl halide partner. nih.govmdpi.comrsc.org These reactions often employ a directing group on one of the arenes to control the regioselectivity of the C-H activation step. beilstein-journals.org For example, an efficient synthesis of 2(2'-biphenyl)-benzimidazoles proceeds through the palladium-catalyzed oxidative C-H activation of a 2-aryl-benzimidazole, which then couples with an iodobenzene analog. nih.gov

Beyond C-H activation, palladium catalysts are central to classic cross-coupling reactions like the Suzuki-Miyaura coupling (using arylboronic acids) and others, which are widely used for constructing the biphenyl core with high levels of control over the substitution pattern. rsc.org Cationic palladium(II) complexes have been shown to be highly reactive for C-H activation even at room temperature, further expanding the toolkit for synthesizing complex biaryls under mild conditions. beilstein-journals.org

Table 2: Comparison of Advanced Catalytic Systems

| Catalytic System | Approach | Advantages | Challenges |

|---|---|---|---|

| Platinum(II) Complexes | Intermolecular C-H Activation | Direct use of unactivated arenes, room temperature conditions. nih.govacs.org | Often requires stoichiometric release of the product, catalyst cost. |

| Palladium(II) Complexes | Directed C-H Activation | High regioselectivity, milder conditions. nih.govbeilstein-journals.org | Requires a directing group on the substrate. |

Targeted Introduction of Methoxy (B1213986) and Acetic Acid Moieties

Once the biphenyl core is established, the synthesis of this compound requires the specific introduction of two methoxy groups and one acetic acid group at the desired positions.

The introduction of methoxy groups can often be accomplished through the methylation of corresponding phenol precursors using reagents like dimethyl sulfate (B86663) or methyl iodide. wikipedia.org In the context of the biphenyl structure, the directing effects of existing substituents play a crucial role. A methoxy group is an ortho, para-directing and activating group for electrophilic aromatic substitution, meaning it enhances the reactivity of the ring it is attached to at positions adjacent and opposite to itself. wikipedia.orgpearson.com This property can be strategically used to control the position of subsequent functionalization steps.

The acetic acid moiety can be introduced through several methods. One common route is the Friedel-Crafts acylation, where an acetyl group (CH₃CO-) is added to the aromatic ring using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. rsc.org The resulting ketone can then be converted to the acetic acid group through various oxidation or rearrangement sequences. The synthesis of the target compound may involve an electrophilic aromatic substitution where the biphenyl derivative reacts with an acetic acid derivative to install the moiety at the desired position. evitachem.com Alternatively, a bromomethyl group can be introduced and subsequently converted to a nitrile, which is then hydrolyzed to the carboxylic acid, as demonstrated in the synthesis of other phenylacetic acid derivatives. mdpi.com

Regioselective Methoxylation Procedures

The precise placement of methoxy groups on the biphenyl scaffold is a critical challenge in the synthesis of this compound. The electronic properties of the two interconnected aryl rings influence the regioselectivity of electrophilic aromatic substitution, often leading to a mixture of isomers. To overcome this, chemists have developed targeted strategies to ensure the correct placement of the methoxy groups at the C2 and C4' positions.

One effective, albeit indirect, method involves a halogenation-methoxylation sequence. researchgate.net This strategy leverages the directing effects of halogen atoms. For instance, an electron-rich biphenyl can be selectively halogenated (e.g., brominated) at specific positions. The introduced halogen then serves as a handle for a subsequent nucleophilic substitution reaction with a methoxide (B1231860) source to install the methoxy group precisely where required. researchgate.net

More contemporary approaches focus on the direct C-H functionalization, which avoids the need for pre-functionalized substrates. Palladium-catalyzed C-H methoxylation has emerged as a powerful tool for the site-selective installation of oxygen-containing functional groups onto aromatic rings. nih.gov For example, the use of a palladium/norbornene (Pd/NBE) cooperative catalysis system with a specialized N-O reagent can achieve ortho-methoxylation of aryl halides. nih.gov This allows for the modular synthesis of complex, multi-substituted benzene rings, which can be challenging to prepare through conventional methods. nih.gov

Table 1: Comparison of Regioselective Methoxylation Strategies

| Methodology | Description | Advantages | Key Considerations |

|---|---|---|---|

| Halogenation-Methoxylation | A two-step process involving initial regioselective halogenation of the biphenyl ring followed by nucleophilic substitution with a methoxide. researchgate.net | Good control over regioselectivity based on established directing group effects. | Requires multiple synthetic steps; may involve harsh reagents. |

| Palladium-Catalyzed C-H Methoxylation | Direct functionalization of a C-H bond to a C-OMe bond using a palladium catalyst and a specific oxygen-electrophile reagent. nih.gov | High atom economy; avoids pre-functionalization steps; allows for novel substitution patterns. | Requires specialized catalysts and reagents; scope can be substrate-dependent. |

Carboxylic Acid Group Incorporation Techniques

The introduction of the acetic acid group at the C4 position of the biphenyl core is another crucial transformation. Various synthetic methods are available, ranging from classical electrophilic aromatic substitutions to modern cross-coupling reactions.

Friedel-Crafts Acylation Followed by Functional Group Transformation

A well-established route for installing a carbonyl group on an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting the dimethoxy-biphenyl substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This reaction would yield an acetylated biphenyl intermediate (an aryl ketone).

The resulting ketone must then be converted into the desired arylacetic acid. This can be achieved through several multi-step functional group transformations. One common pathway is the Willgerodt-Kindler reaction, which transforms aryl ketones into thioamides, followed by hydrolysis to the carboxylic acid. Another approach involves α-halogenation of the ketone followed by a Favorskii rearrangement or reaction with cyanide and subsequent hydrolysis.

An alternative Friedel-Crafts approach involves using succinic anhydride as the acylating agent. This reaction directly attaches a 3-carboxypropanoyl group to the biphenyl ring, which can then be reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield a butanoic acid derivative that could be further modified. organic-chemistry.orgnih.gov

Other Synthetic Routes to Arylacetic Acid Derivatives

Modern synthetic chemistry offers more direct and versatile methods for constructing biphenyl arylacetic acids, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone. bohrium.com This palladium-catalyzed reaction creates the central biphenyl C-C bond by coupling an aryl boronic acid with an aryl halide. ajgreenchem.com For the synthesis of this compound, this could involve two primary strategies:

Coupling of (4-methoxyphenyl)boronic acid with a (2-methoxy-4-halophenyl)acetic acid derivative.

Coupling of a (4-(acetic acid)-phenyl)boronic acid derivative with a 2-methoxy-4'-halo-biphenyl intermediate.

This approach is highly modular, allowing for the late-stage combination of two complex fragments. It is widely used for preparing a variety of biphenyl carboxylic acid derivatives due to its high functional group tolerance and generally high yields. researchgate.netacs.org

Another potential, though less common, route involves the metabolic production of arylacetic acids from longer-chain precursors. For instance, an arylhexenoic acid can be converted to the corresponding arylacetic acid in vivo through beta-oxidation, suggesting a possible biocatalytic approach. nih.gov

Table 2: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane: H₂O | Good | ajgreenchem.com |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | researchgate.net |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | Na₂CO₃ | MeOH/H₂O | Improved Yield | acs.org |

Green Chemistry Principles in Synthetic Design and Execution

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis has become a key tool for achieving green chemistry goals. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields by minimizing the formation of side products. nih.govresearchgate.net This efficiency is particularly evident in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura synthesis of biphenyl compounds can be performed rapidly and efficiently under microwave heating. figshare.comresearchgate.net The rapid, localized heating provided by microwaves ensures uniform temperature control, which is often difficult to achieve with conventional oil baths, leading to cleaner and more selective reactions. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-oxo-2-arylhydrazonopropanal with acetoacetanilide | Conventional (40 °C) | 2 hours | 50% | nih.gov |

| 3-oxo-2-arylhydrazonopropanal with acetoacetanilide | Microwave (40 °C) | 3 minutes | 65% | nih.gov |

Solvent-Free Reaction Conditions and Sustainable Media Utilization

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. This has led to the development of solvent-free (neat) reaction conditions and the use of sustainable solvents like water. flinders.edu.auresearchgate.net

Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. The Suzuki-Miyaura cross-coupling has been successfully adapted to aqueous media. A notable example is the synthesis of biphenyl carboxylic acids using a water-soluble fullerene-supported palladium nanocatalyst, which achieved yields over 90% at room temperature in pure water. researchgate.net

Solvent-free, or solid-state, reactions represent another significant advancement. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency and easier product purification. figshare.comscirp.org The development of silica-based palladium catalysts has enabled solvent-free, microwave-assisted Suzuki reactions for the rapid and efficient synthesis of biphenyls, demonstrating high reusability and catalytic efficiency. figshare.com

Table 4: Summary of Green Synthetic Approaches

| Green Approach | Description | Environmental Benefit | Examples |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced energy consumption, shorter reaction times, higher yields, fewer byproducts. nih.gov | Suzuki-Miyaura coupling, figshare.com Pictet-Hubert reaction. researchgate.net |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Elimination of volatile organic solvents (VOCs), reduced toxicity, improved safety. | Suzuki-Miyaura coupling with a water-soluble catalyst. researchgate.net |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding reactants or using microwave heating. | Complete elimination of solvent waste, simplified workup and purification. researchgate.net | Suzuki-Miyaura coupling, figshare.com amide synthesis. scirp.org |

Mechanochemical Synthesis Approaches (e.g., Ball-Milling)

Mechanochemical synthesis, particularly through ball-milling, has emerged as a powerful and eco-friendly alternative to traditional solvent-based methods for synthesizing biphenyl structures. beilstein-journals.org This high-efficiency technique utilizes mechanical energy to initiate chemical reactions between solid-state reactants, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). beilstein-journals.orgnih.gov

The core principle of ball-milling involves the repeated fracturing and rewelding of reactant particles inside a milling jar containing grinding balls. This process creates fresh, highly reactive surfaces and can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. For the synthesis of biphenyl derivatives, mechanochemistry is frequently applied to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Key Advantages and Research Findings:

Reduced Solvent Usage: As a largely solvent-free method, it aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions and reducing chemical waste. beilstein-journals.org

Enhanced Reaction Rates: The intense mixing and energy input can significantly shorten reaction times compared to solution-based methods. For instance, certain C-C coupling reactions can be completed in minutes. mdpi.com

Access to Novel Reactivity: Mechanochemistry can enable reactions that are inefficient in solution, sometimes leading to different product selectivities.

Catalyst Efficiency: Solid-state reactions can enhance the efficiency of solid catalysts, such as heterogeneous palladium catalysts, by ensuring close contact with the reactants.

A typical mechanochemical setup for a Suzuki-Miyaura coupling to form a biphenyl scaffold would involve milling an aryl halide and an arylboronic acid with a palladium catalyst and a solid base. Researchers have successfully synthesized various biphenyls using this approach, demonstrating its broad applicability for creating the core structure of compounds like this compound. nih.gov

| Parameter | Mechanochemical Synthesis (Ball-Milling) | Conventional Solution-Phase Synthesis |

|---|---|---|

| Solvent Requirement | Solvent-free or minimal liquid (LAG) | Requires significant volumes of organic solvents |

| Reaction Time | Typically shorter (minutes to a few hours) | Often longer (several hours to days) |

| Energy Source | Mechanical force | Thermal heating/refluxing |

| Work-up Procedure | Often simpler, direct isolation of product | Typically involves extraction, washing, and solvent evaporation |

| Environmental Impact | Lower, due to reduced waste and solvent use | Higher, due to solvent waste and energy consumption |

Development of Recyclable Catalytic Systems and Atom Economy Optimization

The synthesis of biphenyl acetic acids often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net While highly effective, the cost and potential toxicity of palladium necessitate the development of sustainable catalytic systems.

Recyclable Catalytic Systems: A primary focus in green chemistry is the transition from homogeneous catalysts, which are difficult to separate from the reaction product, to heterogeneous catalysts that can be easily recovered and reused. mdpi.commdpi.com This not only reduces the cost of synthesis but also minimizes contamination of the final product with residual metal, a critical concern in pharmaceutical applications. mdpi.com

Recent research has concentrated on immobilizing palladium nanoparticles on various solid supports. These supports provide a high surface area and prevent the metal nanoparticles from agglomerating, thereby maintaining their catalytic activity over multiple cycles.

Examples of Recyclable Catalyst Systems:

Palladium on Graphene: Palladium nanoparticles supported on materials like COOH-modified graphene have demonstrated excellent versatility and good conversion rates in Suzuki-Miyaura reactions for preparing fluorinated biphenyl derivatives. mdpi.com Such catalysts can be reused for multiple consecutive cycles with only a minor decrease in activity. mdpi.com

Lanthanide-Based Nanocatalysts: A LaF3·Pd nanocatalyst has been shown to be effective for Suzuki couplings in aqueous media, an environmentally friendly solvent. nih.gov This catalyst was successfully recycled and reused for up to seven consecutive runs without a significant loss of reactivity. nih.gov

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., ZnFe₂O₄) allows for extremely simple catalyst recovery using an external magnet. researchgate.net These systems have shown high yields and can be reused for five or more runs with negligible loss in activity. researchgate.net

| Catalyst System | Support Material | Key Advantage | Reported Reusability | Reference |

|---|---|---|---|---|

| G-COOH-Pd-10 | COOH-modified Graphene | High versatility and good conversion rates | 5 cycles with <8% activity loss | mdpi.com |

| LaF₃·Pd Nanoparticles | Lanthanum Fluoride | Effective in aqueous (green) solvent | 7 cycles with no significant loss of reactivity | nih.gov |

| Pd(II)-NHC on Zr(IV) | Zirconium Phosphonate | Robust framework, high thermal stability | Up to 9 cycles without major activity loss | researchgate.net |

| ZnFe₂O₄@SiO₂@CPTMS@PYA-Pd | Magnetic Nanoparticles | Easy recovery with an external magnet | 5 cycles with negligible activity loss | researchgate.net |

Atom Economy Optimization: Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. wikipedia.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Advanced Separation and Purification Strategies for Biphenyl Carboxylic Acid Derivatives

Achieving high purity is essential for the final application of biphenyl carboxylic acid derivatives. Separation and purification strategies aim to remove unreacted starting materials, catalyst residues, and byproducts from the crude reaction mixture.

Crystallization: Recrystallization is a primary and highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Procedure: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. rochester.edu

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for biphenyl carboxylic acids include ethanol, acetic acid, or mixtures like hexane-ethyl acetate. google.comorgsyn.org

Advanced Techniques: Methods like sweating or fractional crystallization can be employed for industrial-scale purification, where a crystallized mass is gently heated to "sweat" out impurities, yielding a product of very high purity. google.com

Chromatography: Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase (eluent). studylib.net

Application: It is particularly useful when crystallization is ineffective or when separating multiple products with similar properties. studylib.net For biphenyl carboxylic acids, a typical setup involves a silica gel stationary phase and an eluent system such as a hexane/ethyl acetate mixture. studylib.netajgreenchem.com

Procedure: The crude mixture is loaded onto the top of the column, and the eluent is passed through. Components travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separate collection in fractions. studylib.net Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. studylib.net

Sorption-Based Technologies: For industrial applications, advanced sorption-based methods offer efficient recovery of carboxylic acids. These methods can involve using non-ionic resins to absorb the target product from a solution. nrel.gov The product is then eluted with a specialized mixed solvent system designed to minimize the energy required for downstream processing, offering a more sustainable approach to purification on a large scale. nrel.gov

Mechanistic Investigations of 2,4 Dimethoxy Biphenyl 4 Acetic Acid Transformations

Reaction Mechanism Elucidation for Carboxylic Acid Group Transformations

The acetic acid side chain is a primary site for chemical modification, particularly through decarboxylation and oxidation, which proceed via several distinct mechanistic pathways.

The removal of the carboxyl group from 2,4'-Dimethoxy-biphenyl-4-acetic acid can be achieved under various catalytic conditions, including metal-catalyzed, acid-catalyzed, and photoredox-catalyzed routes.

Metal-Catalyzed Decarboxylation: Transition metals are effective in promoting the decarboxylation of arylacetic acids. chemrevlett.com Copper-catalyzed systems, for instance, can facilitate aerobic oxidative decarboxylation. organic-chemistry.org The mechanism often involves the formation of a copper-carboxylate complex. Subsequent single-electron transfer (SET) from the carboxylate to the metal center can induce decarboxylation to form a benzyl-type radical, which is then oxidized to a carbocation and subsequently converted to the final product. Similarly, manganese catalysts have been employed for the rapid and efficient oxidative decarboxylation of arylacetic acids under mild conditions. chemrevlett.com

Photoredox-Catalyzed Decarboxylation: Visible-light photoredox catalysis offers a mild and efficient method for the decarboxylation of carboxylic acids. organic-chemistry.orgsemanticscholar.org In this process, a photocatalyst, upon excitation by light, can engage in a single-electron transfer with the carboxylate. This generates a carboxyl radical, which readily undergoes decarboxylation to produce a carbon-centered radical, paving the way for subsequent transformations. chemrevlett.com

| Catalyst/System | Oxidant/Conditions | Key Mechanistic Feature | Typical Product | Reference |

|---|---|---|---|---|

| Mn-salophen/Imidazole | Sodium periodate | Formation of high-valent Mn-oxo species | Aldehyde/Ketone | chemrevlett.com |

| Cu(OAc)₂ | O₂ (molecular oxygen) | Aerobic oxidative decarboxylation | Aldehyde/Ketone | organic-chemistry.org |

| H₂SO₄ / H₂O | Acid catalysis | Formation of ring-protonated tautomer | Decarboxylated arene | researchgate.net |

| Organic Photoredox Catalyst | Visible light | Single-electron transfer (SET) to form carboxyl radical | Varies based on trapping agent | chemrevlett.comorganic-chemistry.org |

| (Diacetoxyiodo)benzene/NaN₃ | Hypervalent iodine reagent | Oxidative decarboxylation | Aldehyde/Ketone/Nitrile | organic-chemistry.org |

The acetic acid moiety is susceptible to oxidative transformations that typically proceed alongside decarboxylation. The oxidation of arylacetic acids can be initiated by various oxidants, including singlet molecular oxygen, persulfate, and hypervalent iodine reagents. chemrevlett.comorganic-chemistry.orgias.ac.in

A general mechanism for oxidative decarboxylation involves the initial formation of a carboxylate anion. ias.ac.in This anion can then be oxidized, often via a single-electron transfer, to a carboxyl radical, which rapidly loses CO₂ to form a benzylic-type radical. In the presence of an oxidant like singlet oxygen, the reaction may proceed through the formation of a peroxy intermediate. ias.ac.in This intermediate can then eliminate CO₂ and other fragments to yield the corresponding carbonyl compound (an aldehyde or ketone). ias.ac.in For this compound, this would result in the formation of 4-(2,4'-dimethoxybiphenyl)formaldehyde.

The oxidation of arylacetic acids with peroxydisulphate in acetic acid has been shown to proceed via two potential pathways: the direct decarboxylation of the arylacetate ion or the intermediate formation of aromatic radical cations. rsc.org

Mechanistic Aspects of Biphenyl (B1667301) Core Functionalization

The biphenyl core of the molecule is an electron-rich aromatic system, making it a target for electrophilic substitution. Nucleophilic substitution is less common but can be achieved under specific conditions. Radical reactions can also modify the aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the biphenyl core. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgbyjus.commasterorganicchemistry.com

In the case of this compound, the reactivity and regioselectivity are governed by the electronic effects of the three substituents:

Methoxy (B1213986) Groups (-OCH₃): Both methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. wikipedia.org

Acetic Acid Group (-CH₂COOH): The acetic acid group is generally considered weakly deactivating and meta-directing through an inductive effect. However, its influence is insulated from the ring by the methylene (B1212753) spacer, significantly diminishing its electronic impact on the aromatic system.

Phenyl Substituent: One phenyl ring acts as a substituent on the other. A phenyl group is activating and ortho-, para-directing. pearson.com

Given these factors, the two benzene (B151609) rings are highly activated towards electrophilic attack. The 4'-methoxy group strongly directs incoming electrophiles to the 3' and 5' positions (ortho to the methoxy group). The 2-methoxy group on the other ring also activates it, directing towards the 3 and 5 positions. The steric hindrance from the adjacent phenyl ring may influence the substitution pattern at the 2-methoxylated ring.

Nucleophilic aromatic substitution (SNA_r) on the biphenyl core of this compound is mechanistically challenging. The classical SNA_r mechanism requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.org The dimethoxybiphenyl system is electron-rich, which disfavors the formation of such an anionic intermediate.

However, substitution of methoxy groups is not impossible. Recent studies have shown that many SNA_r reactions, particularly on systems that are not strongly activated, may proceed through a one-step, concerted mechanism (cSNA_r) rather than the traditional two-step pathway. nih.govspringernature.com Furthermore, specialized reagent systems, such as a sodium hydride-iodide composite, have been developed for the nucleophilic amination of methoxy arenes, proceeding through an unusual concerted substitution pathway. ntu.edu.sg Such non-classical mechanisms could potentially enable the functionalization of the this compound core via nucleophilic substitution.

Single-electron transfer (SET) provides a powerful strategy for activating arylacetic acids and initiating radical reactions. nih.gov This activation can be achieved through photocatalysis, electrocatalysis, or with chemical SET oxidants. nih.gov The process begins with a one-electron oxidation of the carboxylate to form an aryl carboxyl radical. This species is highly unstable and undergoes rapid decarboxylation to generate an arylmethyl (benzylic) radical. nih.govlibretexts.org

Alternatively, oxidation of the aromatic ring itself can lead to the formation of an aromatic radical cation. rsc.org This radical cation can then undergo further reactions, including decarboxylation or reaction with other species in the medium. The resulting radical intermediates can participate in a variety of bond-forming reactions, offering a versatile route to further functionalize the molecule. beilstein-journals.org For example, the oxidation of arylacetic acids by peroxydisulphate can generate radical cations that lead to the formation of benzyl (B1604629) acetates. rsc.org

Steric and Electronic Influences of Methoxy Substituents on Reaction Selectivity and Kinetics

The reaction selectivity and kinetic profile of this compound are profoundly governed by the distinct steric and electronic characters of its two methoxy substituents. The positioning of these groups—one at the C2 position of the acetic acid-bearing ring (Ring A) and the other at the C4' position of the second phenyl ring (Ring B)—creates a molecule with two chemically distinct aromatic systems. Understanding these influences is critical for predicting the outcomes of transformations such as electrophilic aromatic substitution, oxidation, and coupling reactions.

Electronic Influences:

The 4'-methoxy group on Ring B is in a para position. In this configuration, the powerful +M effect dominates, significantly increasing the electron density of the aromatic ring. This is achieved by the delocalization of one of the oxygen's lone pairs into the π-system of the ring. utexas.edu This substantial increase in nucleophilicity makes Ring B highly activated towards electrophilic attack, leading to faster reaction rates (kinetics) compared to unsubstituted benzene. libretexts.org The activating influence is most pronounced at the ortho positions (C3' and C5') relative to the methoxy group.

The Hammett equation provides a quantitative measure of the electronic influence of substituents. The substituent constant, σ, reflects the electron-donating or electron-withdrawing character. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. researchgate.net The values for the methoxy group clearly illustrate its position-dependent nature.

Interactive Table 1: Hammett Substituent Constants (σ) for the Methoxy Group

| Substituent | Position | σ Value | Implication for Reactivity |

| -OCH₃ | meta (σₘ) | +0.12 | Electron-withdrawing (Inductive effect dominates) |

| -OCH₃ | para (σₚ) | -0.27 | Electron-donating (Resonance effect dominates) |

Data sourced from multiple organic chemistry resources. utexas.eduwikipedia.orgstenutz.eu

Based on these electronic principles, reaction selectivity for electrophilic substitutions on this compound is strongly directed towards Ring B. The kinetics of reactions on Ring B will be significantly accelerated due to the potent activating effect of the 4'-methoxy group.

Steric Influences:

Steric hindrance plays a crucial role, particularly concerning the 2-methoxy group . Substituents at an ortho position in a biphenyl system create a significant barrier to rotation around the C1-C1' single bond. acs.orgresearchgate.net This restricted rotation, known as atropisomerism, means the molecule exists in a twisted, non-planar ground state conformation. The energy required to overcome this rotational barrier is a direct measure of the substituent's steric bulk. nih.gov Studies on mono-ortho-substituted biphenyls have quantified these barriers.

The steric bulk of the 2-methoxy group has two primary consequences for reactivity:

Shielding: It physically blocks access to the adjacent C3 position and, to a lesser extent, the C1' carbon of the biphenyl bond, hindering the approach of reagents. This steric shield can override electronic preferences, directing reactants to less hindered sites.

Conformational Control: By locking the molecule into a specific range of dihedral angles, it can influence how the entire molecule interacts with catalysts or enzymes, potentially altering reaction pathways and product distributions. The anomalously large steric effect of ortho-methoxy groups in bridged biphenyls has been noted in detailed studies. rsc.org

Interactive Table 2: Experimental Rotational Energy Barriers in Mono-Ortho-Substituted Biphenyls

| Ortho-Substituent (X in X-C₆H₄-C₆H₅) | Rotational Barrier (kcal/mol) | Relative Steric Hindrance |

| -F | 6.0 | Low |

| -Cl | 10.9 | Moderate |

| -Br | 11.2 | Moderate |

| -OCH₃ | 7.9 | Moderate |

| -CH₃ | 8.0 | Moderate |

| -I | 12.4 | High |

Data represent the free energy of activation for rotation (ΔG‡) and are sourced from dynamic NMR studies. nih.govacs.org

Combined Effect on Selectivity and Kinetics:

Reaction Site Selectivity: An incoming electrophile will preferentially attack Ring B . The 4'-methoxy group is a powerful activating group, making Ring B far more nucleophilic than Ring A, which bears the deactivating acetic acid substituent. The reaction will occur at the C3' and C5' positions, which are electronically activated and sterically accessible.

Kinetic Impact: The rate of reaction on Ring B is expected to be significantly faster than on Ring A. The electron-donating 4'-methoxy group stabilizes the transition state of electrophilic attack, lowering the activation energy. mdpi.com Conversely, reactions on Ring A are kinetically disfavored due to the deactivating nature of the carboxylic acid group and the steric crowding around the 2-methoxy group.

Computational and Theoretical Studies of 2,4 Dimethoxy Biphenyl 4 Acetic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties with high accuracy. For 2,4'-Dimethoxy-biphenyl-4-acetic acid, DFT methods like the popular B3LYP functional, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly used to provide a reliable balance between computational cost and accuracy for geometry optimization, electronic property analysis, and the prediction of spectroscopic parameters. researchgate.netresearchgate.netpulsus.com

The geometry of a biphenyl (B1667301) system is primarily defined by the torsional or dihedral angle between the two phenyl rings. Unlike benzene (B151609), biphenyl is not planar due to the steric hindrance between the ortho-hydrogens on the adjacent rings. researchgate.net This leads to a twisted conformation in the lowest energy state. For the parent biphenyl molecule, the equilibrium dihedral angle is approximately 45°. researchgate.net

For this compound, the presence of substituents—a methoxy (B1213986) group at the 2-position, another at the 4'-position, and an acetic acid group at the 4-position—significantly influences the preferred conformation. The methoxy group at the ortho-position (C2) introduces substantial steric strain, which is expected to increase the dihedral angle between the phenyl rings to minimize repulsion.

Geometry optimization calculations using DFT or ab initio methods systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the minimum potential energy. clinicsearchonline.org Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle of the central C-C bond, revealing the energy barriers to rotation and identifying the most stable conformers. For substituted biphenyls, the energy barrier for rotation through a planar conformation can be significant, and computational methods are essential for quantifying this barrier. walisongo.ac.id

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Biphenyl System This table presents typical data obtained from DFT calculations on substituted biphenyls to illustrate the expected parameters for this compound.

| Parameter | Typical Calculated Value |

|---|---|

| Phenyl-Phenyl Dihedral Angle | ~50° - 70° |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (acetic acid) Bond Length | ~1.51 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| O-H (carboxyl) Bond Length | ~0.97 Å |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. libretexts.org The MEP surface is colored based on the local electrostatic potential, indicating regions of positive and negative charge. wolfram.com

Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential (electron-poor), which are sites for nucleophilic attack.

Green and yellow regions represent areas with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would reveal distinct features. The most negative potential (red) is expected to be localized around the oxygen atoms of the carboxylic acid group and the two methoxy groups, as these are the most electronegative atoms in the molecule. researchgate.net These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would likely be concentrated on the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor. The aromatic rings would exhibit intermediate potential, influenced by the electron-donating methoxy groups. researchgate.netresearchgate.net

Table 2: Illustrative Electronic Properties for Substituted Biphenyls This table shows typical electronic properties derived from DFT calculations for molecules structurally related to this compound.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment (µ) | 4.0 - 6.0 Debye | Indicates high molecular polarity. |

| HOMO Energy | ~ -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Indicates chemical stability and low reactivity. researchgate.net |

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. clinicsearchonline.org Theoretical spectra are generated from the optimized molecular geometry and its electronic properties.

Vibrational Analysis: The calculation of harmonic vibrational frequencies allows for the prediction of the IR and Raman spectra. These theoretical frequencies can be assigned to specific vibrational modes (e.g., C=O stretch, O-H stretch, C-O-C asymmetric stretch) within the molecule. While calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve excellent agreement with experimental data, aiding in the interpretation of measured spectra. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. pulsus.com These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). A linear correlation between the calculated and experimental chemical shifts is often observed, which validates the accuracy of the computed molecular structure. clinicsearchonline.org

Electronic Structure Analysis

Molecular Dynamics Simulations for Conformational Mobility and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them.

For this compound, MD simulations are invaluable for studying:

Conformational Dynamics: MD can simulate the rotation around the central C-C bond, providing insight into the flexibility of the biphenyl core and the energy barriers between different rotational isomers (atropisomers). This reveals how easily the molecule can transition between different twisted conformations at a given temperature.

Flexibility of Side Chains: MD simulations also capture the motion of the methoxy and acetic acid side chains, showing their rotational freedom and preferred orientations relative to the aromatic rings.

These simulations provide a more realistic understanding of the molecule's behavior in a solution environment, which is often more relevant to its real-world applications than the static, gas-phase picture from quantum calculations. researchgate.net

Potential Energy Surface Mapping and Reaction Pathway Characterization

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the conformational landscape of a molecule and to identify the most likely pathways for chemical reactions. The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates. By mapping this surface, researchers can identify stable structures (minima), transition states (saddle points), and the energy barriers that separate them.

For this compound, a key area of conformational flexibility is the torsion angle between the two phenyl rings of the biphenyl core, as well as the orientation of the methoxy and acetic acid substituents. A thorough computational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers (ground states) and the energy barriers for interconversion.

While specific peer-reviewed studies detailing the complete PES mapping for this compound are not readily found in the public domain, the methodology is well-established. Such a study would typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energy of various molecular geometries. The results would allow for the characterization of reaction pathways, for instance, the mechanism of its synthesis or its metabolic degradation. By identifying the transition states and calculating the activation energies, the kinetics of these processes can be predicted.

An illustrative data table from a hypothetical conformational analysis of this compound is presented below. This table shows the kind of data that would be generated, including the relative energies of different conformers based on the dihedral angle between the phenyl rings.

Illustrative Data: Conformational Analysis of this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|

| 0 | +5.2 | Planar, Sterically Hindered |

| 45 | 0.0 | Twisted, Most Stable |

| 90 | +2.1 | Perpendicular, Unstable |

Note: The data in this table is illustrative and intended to represent the type of output from a potential energy surface scan. It is not based on actual experimental or calculated results for this specific molecule.

Elucidation of Structure-Reactivity Relationships from Theoretical Models

Theoretical models are crucial for understanding how the specific structural features of a molecule influence its chemical reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are powerful computational tools used to establish these connections. These models correlate variations in the chemical structure of a series of compounds with changes in their measured biological or toxicological effects.

While a dedicated QSAR study for this compound was not identified, research on structurally similar compounds, such as 4',5-disubstituted 3-biphenylylacetic acid derivatives, provides significant insights. A study on these related compounds explored their anti-inflammatory activity and acute toxicity by correlating these properties with various physicochemical descriptors calculated from their molecular structures.

The key findings from this research on related biphenyl acetic acids indicated that biological activity and toxicity are influenced by a combination of factors:

Lipophilicity: This property, often represented by the partition coefficient (log P), was found to be a significant contributor to the toxicity of the compounds.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the dipole moment were shown to negatively correlate with anti-inflammatory activity. This suggests that the electronic nature of the substituents plays a critical role.

Steric Parameters: Molecular shape and size, described by parameters like the moment of inertia, also had a negative impact on the desired activity, highlighting the importance of a specific molecular conformation for biological interaction.

These findings for a closely related class of compounds suggest that the reactivity and biological profile of this compound would also be heavily dependent on the interplay of its lipophilic, electronic, and steric characteristics. The methoxy groups and the acetic acid moiety would significantly influence these properties, and by extension, its potential biological activity.

The following table summarizes the types of relationships found in the QSAR/QSTR study of related biphenyl acetic acid derivatives, which can be extrapolated to hypothesize the structure-reactivity relationships for this compound.

Summary of Structure-Activity Relationships in Biphenyl Acetic Acid Derivatives

| Descriptor Type | Physicochemical Parameter | Correlation with Activity/Toxicity |

|---|---|---|

| Electronic | Dipole Moment Z Component | Negative correlation with anti-inflammatory activity |

| Electronic | VAMP HOMO Energy | Negative correlation with anti-inflammatory activity |

| Steric | Inertia Moment 2 Length | Negative correlation with anti-inflammatory activity |

Source: Based on findings for 4',5-disubstituted 3-biphenylylacetic acid derivatives.

Advanced Analytical Characterization of 2,4 Dimethoxy Biphenyl 4 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton NMR (¹H NMR) for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of 2,4'-Dimethoxy-biphenyl-4-acetic acid is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methoxy (B1213986) protons, and the acidic proton of the carboxyl group.

Based on data from analogous compounds such as (2'-methoxy-biphenyl-4-yl)-acetic acid and 4,4'-dimethoxybiphenyl, a predicted ¹H NMR spectrum can be described. rsc.orgchemicalbook.com The aromatic region would be complex due to the presence of seven protons distributed across two substituted phenyl rings. The protons on the 4-acetic acid ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The three protons on the 2-methoxy substituted ring will exhibit a more complex splitting pattern. The two methoxy groups should appear as sharp singlets, while the methylene protons will also present as a singlet. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet | N/A |

| Aromatic (H-2', H-6') | ~7.4 - 7.6 | Doublet | ~8.0 - 9.0 |

| Aromatic (H-3', H-5') | ~7.2 - 7.3 | Doublet | ~8.0 - 9.0 |

| Aromatic (H-3, H-5, H-6) | ~6.9 - 7.3 | Multiplet | N/A |

| Methoxy (-OCH₃) | ~3.85 | Singlet | N/A |

| Methoxy (-OCH₃) | ~3.80 | Singlet | N/A |

| Methylene (-CH₂-) | ~3.6 - 3.7 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, with a molecular formula of C₁₆H₁₆O₄, the spectrum is expected to display 16 distinct signals, assuming no accidental overlap. evitachem.com The chemical shifts provide insight into the nature of each carbon atom (e.g., carbonyl, aromatic, aliphatic, methoxy).

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The twelve aromatic carbons will resonate in the typical range of approximately 110-160 ppm, with carbons attached to oxygen atoms (C-2 and C-4') appearing further downfield. The aliphatic methylene carbon and the two methoxy carbons will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~175 - 178 |

| Aromatic (C-2, C-4') | ~155 - 160 |

| Aromatic (Quaternary) | ~125 - 145 |

| Aromatic (CH) | ~110 - 130 |

| Methoxy (-OCH₃) | ~55 - 56 |

| Methylene (-CH₂) | ~40 - 42 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons on each ring, helping to trace the connectivity within each phenyl system. It would confirm, for example, the coupling between H-2'/H-6' and H-3'/H-5' on the 4-acetic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). An HSQC spectrum would show a cross-peak connecting each proton signal (except the acidic proton) to the signal of the carbon it is attached to. This allows for the definitive assignment of carbon signals for all protonated carbons, such as the methylene group and the seven aromatic C-H groups.

A correlation from the methylene protons (-CH₂) to the carbonyl carbon and to the aromatic quaternary carbon C-4, confirming the attachment of the acetic acid group.

Correlations from the methoxy protons (-OCH₃) to their respective attached aromatic carbons (C-2 and C-4'), confirming the positions of the methoxy substituents.

Correlations between protons on one ring and carbons on the other ring (e.g., from H-2'/6' to C-1), which would definitively prove the biphenyl (B1667301) linkage.

Solid-State NMR for Bulk Structural Characterization

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) characterizes the compound in its bulk, crystalline form. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs), which may have different physical properties. For this compound, ssNMR could be used to study its crystal packing, identify intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups, and determine if multiple polymorphs exist.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₆H₁₆O₄, giving it a monoisotopic mass of approximately 272.105 g/mol . evitachem.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses:

Loss of the carboxyl group: A prominent fragment would be expected from the cleavage of the -COOH group (mass of 45 Da), leading to an ion at m/z 227.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group is common, resulting in the loss of •CH₂COOH (mass of 59 Da) to give a fragment at m/z 213, or the formation of a stable benzyl-type cation.

Loss of methyl groups: Fragmentation of the methoxy groups can occur through the loss of a methyl radical (•CH₃, mass of 15 Da).

Loss of carbon monoxide: Subsequent fragmentation of acylium ions can involve the loss of CO (mass of 28 Da).

Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 272 | [M]⁺ (Molecular Ion) |

| 227 | [M - COOH]⁺ |

| 213 | [M - CH₂COOH]⁺ |

| 257 | [M - CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid and ether functional groups. researchgate.net The Raman spectrum would also highlight these, but would be particularly sensitive to the vibrations of the non-polar aromatic backbone.

Key expected vibrational modes include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption in the IR spectrum around 1700–1720 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C Stretches: Multiple bands in the 1450–1610 cm⁻¹ region arise from the vibrations of the aromatic rings.

C-O Stretches: Strong absorptions corresponding to the aryl-ether and carboxylic acid C-O bonds are expected in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1720 | Very Strong | Medium |

| Aromatic C=C stretch | 1450 - 1610 | Medium-Strong | Strong |

| Asymmetric C-O-C stretch (Ether) | 1230 - 1270 | Strong | Medium |

| Symmetric C-O-C stretch (Ether) | 1020 - 1050 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, UV-Vis spectroscopy provides critical insights into the extent of conjugation between the two phenyl rings and the electronic effects of its substituents. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. uzh.ch

The key chromophore in this molecule is the biphenyl system. Molecules with π bonds, such as aromatic rings, undergo π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an anti-bonding (π) molecular orbital. cutm.ac.in These transitions are typically strong and occur at specific wavelengths (λmax). In addition, the oxygen atoms of the two methoxy groups and the carboxylic acid group possess non-bonding electrons (lone pairs). These can be excited to a π anti-bonding orbital, a process known as an n → π* transition. cutm.ac.in These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. cutm.ac.in

The conjugation between the two phenyl rings is highly dependent on the dihedral angle between them. A more planar conformation allows for greater overlap of the π-electron systems, leading to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. researchgate.net Theoretical studies on biphenyl itself show that the molecular geometry significantly influences the electronic excitation energies. researchgate.net The presence of the methoxy group at the 2-position likely introduces steric hindrance, causing a twisted conformation and affecting the electronic spectrum. The methoxy and carboxylic acid groups also act as auxochromes, modifying the absorption intensity and wavelength.

Based on the structure and data from related aromatic carboxylic acids, the expected electronic transitions are summarized below. For instance, a structurally similar compound, 2,4-Dichlorophenoxyacetic acid, exhibits absorption bands at 200 nm, 229 nm, and 283 nm. researchgate.net

| Expected Electronic Transition | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Biphenyl Ring System | Short UV (200-280 nm) |

| π → π | π bonding to π anti-bonding | Carbonyl Group (C=O) | Short UV (<200 nm) |

| n → π | Non-bonding to π anti-bonding | Carbonyl & Methoxy Groups | Long UV (280-350 nm) |

This table is generated based on established principles of UV-Vis spectroscopy for organic molecules.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination